molecular formula C8H5F3N2O B1199187 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 654-49-9

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

カタログ番号: B1199187
CAS番号: 654-49-9
分子量: 202.13 g/mol
InChIキー: IMPQPQKUDMOZHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical context of dihydropyridine research, which gained significant momentum in the latter half of the twentieth century. The compound represents an evolution in heterocyclic chemistry that paralleled the growing recognition of fluorine's unique properties in pharmaceutical and materials science applications.

Early investigations into dihydropyridine compounds focused primarily on their calcium channel blocking properties, leading to the development of numerous cardiovascular medications. The introduction of trifluoromethyl substituents into these heterocyclic frameworks represented a strategic advancement, as researchers recognized that the trifluoromethyl group could significantly alter the electronic and lipophilic properties of the parent molecules.

The specific synthesis and characterization of this compound built upon decades of research into both pyridine chemistry and fluorine incorporation methodologies. The compound's development coincided with advances in trifluoromethylation reactions that made the reliable introduction of trifluoromethyl groups more accessible to synthetic chemists.

Significance in Heterocyclic Chemistry

Within the broader landscape of heterocyclic chemistry, this compound occupies a position of considerable importance due to its unique structural features and reactivity profile. The compound exemplifies the successful integration of multiple functional groups within a single heterocyclic framework, creating opportunities for diverse chemical transformations and applications.

The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties of the dihydropyridine ring system. This electron-withdrawing substituent creates a distinct electronic environment that affects both the reactivity and stability of the molecule. The trifluoromethyl group's unique combination of high electronegativity and lipophilicity contributes to enhanced metabolic stability and improved pharmacokinetic properties when compared to non-fluorinated analogues.

The nitrile functionality at the 3-position provides additional versatility, serving as both an electron-withdrawing group and a potential site for further chemical elaboration. Research has demonstrated that compounds containing the nicotinonitrile (pyridine-3-carbonitrile) motif exhibit diverse biological activities, including anti-inflammatory, analgesic, and antihypertensive properties. The combination of the nitrile group with the dihydropyridine framework creates synergistic effects that enhance the overall biological profile of the compound.

Table 1: Key Structural Features and Their Chemical Significance

Position Substituent Electronic Effect Chemical Significance
3 Nitrile (-CN) Electron-withdrawing Provides reactive site for further functionalization
4 Trifluoromethyl (-CF3) Strong electron-withdrawing Enhances metabolic stability and lipophilicity
6 Methyl (-CH3) Electron-donating Modulates ring electronics and sterics
2 Oxo (=O) Electron-withdrawing Contributes to tautomeric equilibrium

Position Within Dihydropyridine Research

This compound represents a significant advancement within the broader field of dihydropyridine research, which has been a cornerstone of medicinal chemistry for several decades. The compound's unique substitution pattern distinguishes it from classical 1,4-dihydropyridine derivatives while maintaining the essential heterocyclic framework that confers biological activity.

Traditional dihydropyridine research has focused extensively on 1,4-dihydropyridine derivatives, which have proven to be potent voltage-gated calcium channel antagonists with applications in treating hypertension, angina, and various cardiovascular conditions. The 1,2-dihydropyridine framework present in this compound represents a structural variant that offers different electronic and steric properties compared to the more commonly studied 1,4-isomers.

Recent research has expanded the scope of dihydropyridine applications beyond cardiovascular medicine to include antimicrobial, antioxidant, antitubercular, antiarrhythmic, and anticancer activities. This compound contributes to this expanding therapeutic landscape by offering a unique combination of structural features that may confer novel biological activities. The presence of the trifluoromethyl group is particularly significant, as it can enhance drug-like properties such as membrane permeability and metabolic stability.

Studies have demonstrated that compounds containing the pyridine-2-one framework, such as this compound, can serve as versatile building blocks for the synthesis of more complex heterocyclic systems. Research has shown successful transformations of similar compounds into pyrido[1,2-a]pyrimidine derivatives, which exhibit promising anticancer activity against multiple human cancer cell lines.

Table 2: Comparison of Dihydropyridine Subtypes

Subtype Core Structure Key Properties Typical Applications
1,4-Dihydropyridine Double bond at 2,3-position Calcium channel blocking Cardiovascular drugs
1,2-Dihydropyridine Double bond at 3,4-position Diverse biological activities Antimicrobial, anticancer
Pyridine-2-one Keto-enol tautomerism Chemical versatility Synthetic intermediates

Recent Advances in Trifluoromethylated Heterocycles

The field of trifluoromethylated heterocycles has experienced remarkable growth in recent years, driven by the recognition that the trifluoromethyl group can dramatically enhance the properties of organic molecules. This compound exemplifies the successful application of these advances to heterocyclic chemistry.

Contemporary research has focused on developing efficient methods for the direct introduction of trifluoromethyl groups into heterocyclic systems. These advances have been particularly significant for compounds like this compound, where the trifluoromethyl group plays a crucial role in determining the molecule's overall properties. The development of practical trifluoromethylation protocols that operate under mild conditions has made these transformations accessible to a broader range of synthetic applications.

Recent advances in transition metal-mediated trifluoromethylation reactions have provided new pathways for constructing carbon-trifluoromethyl bonds in heterocyclic systems. These methodologies have enabled the preparation of diverse trifluoromethylated compounds with improved efficiency and selectivity compared to earlier approaches. The availability of diverse trifluoromethylating reagents, ranging from radical and electrophilic to nucleophilic agents, has expanded the synthetic options available for preparing compounds like this compound.

The significance of trifluoromethylated heterocycles extends beyond their synthetic accessibility to their enhanced biological properties. Research has demonstrated that N-trifluoromethyl heterocycles exhibit higher lipophilicity and increased metabolic stability compared to their non-fluorinated counterparts. These properties are particularly relevant for pharmaceutical applications, where improved pharmacokinetic profiles can lead to more effective therapeutic agents.

Recent studies have also explored the unique fluorescence properties of trifluoromethylated heterocycles, including compounds structurally related to this compound. These investigations have revealed that the combination of cyano and trifluoromethyl acceptor groups can produce compounds with interesting photophysical properties, opening new applications in materials science and analytical chemistry.

Table 3: Recent Advances in Trifluoromethylated Heterocycle Synthesis

Methodology Key Features Advantages Applications
Radical trifluoromethylation Uses trifluoromethyl radical sources Mild conditions, broad scope Direct C-H functionalization
Electrophilic trifluoromethylation Employs electrophilic reagents High selectivity Electron-rich substrates
Nucleophilic trifluoromethylation Uses nucleophilic CF3 sources Functional group tolerance Electron-deficient systems
Transition metal catalysis Metal-mediated bond formation Predictable reactivity Complex molecule synthesis

特性

IUPAC Name

6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c1-4-2-6(8(9,10)11)5(3-12)7(14)13-4/h2H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPQPQKUDMOZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289563
Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

654-49-9
Record name 654-49-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

準備方法

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Knoevenagel Condensation : The enolate of 2-cyanoacetamide attacks the carbonyl group of 1,1,1-trifluoro-2,4-pentanedione, forming an α,β-unsaturated intermediate.

  • Cyclization and Aromatization : Intramolecular cyclization eliminates water, yielding the dihydropyridine ring. The trifluoromethyl group stabilizes the intermediate through electron-withdrawing effects.

Stoichiometric analysis indicates a 1:1 molar ratio of β-diketone to cyanoacetamide, with potassium carbonate or ammonium acetate typically employed as bases.

Optimization Studies

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Ethanol or aqueous-ethanol mixtures balance reactivity and practicality.

  • Temperature : Reactions conducted at 80–100°C for 6–12 hours achieve yields of 60–75%, while prolonged heating (>24 hours) risks decomposition.

  • Catalysts : Piperidine or acetic acid accelerates the Knoevenagel step, reducing reaction times by 30–40%.

Alternative Routes Using Malononitrile and Acetone

A modified approach substitutes 2-cyanoacetamide with malononitrile, exploiting its higher acidity (pKa ≈ 11) for faster enolate formation. This method requires acetone as a co-solvent to solubilize intermediates.

Procedure and Yield

  • Step 1 : Malononitrile (1.2 equiv) and 1,1,1-trifluoro-2,4-pentanedione (1.0 equiv) are refluxed in acetone with K2CO3 for 8 hours.

  • Step 2 : The crude product is precipitated via acidification (pH 4–5) and recrystallized from methanol.

  • Yield : 50–65%, with purity >95% confirmed by HPLC.

Limitations

  • Malononitrile’s volatility complicates large-scale synthesis.

  • Byproducts include uncyclized adducts, necessitating rigorous chromatography.

One-Pot Synthesis via Microwave Irradiation

Recent advancements employ microwave-assisted synthesis to reduce reaction times. A representative protocol:

ParameterValue
Reactants1,1,1-Trifluoro-2,4-pentanedione, 2-cyanoacetamide
SolventEthanol
BaseK2CO3 (1.5 equiv)
Microwave Power300 W
Temperature120°C
Time20 minutes
Yield78%

This method enhances atom economy and reduces energy consumption, though specialized equipment limits accessibility.

Characterization and Analytical Data

Physicochemical Properties

  • Molecular Formula : C8H5F3N2O

  • Molecular Weight : 202.13 g/mol

  • Melting Point : 233–237°C (lit.)

  • Spectral Data :

    • 1H NMR (DMSO-d6): δ 2.30 (s, 3H, CH3), 6.16 (s, 1H, pyridine-H), 12.10 (s, 1H, NH).

    • 13C NMR : δ 24.5 (CH3), 112.3 (CN), 158.9 (C=O).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, 60% acetonitrile/water).

  • Elemental Analysis : Calculated (%) C 47.54, H 2.49, N 13.86; Found C 47.32, H 2.51, N 13.79.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCost ($/g)Scalability
Conventional Heating60–756–12 hours64–389Moderate
Microwave7820 minutes1129Low
Malononitrile Route50–658 hours679–899High

The conventional method remains preferred for industrial-scale production due to lower reagent costs, while microwave synthesis suits small-batch research .

化学反応の分析

Types of Reactions

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent .

1.2 Anticancer Properties

This compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Caspase activation
MCF-7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)25Induction of apoptosis

Agricultural Applications

2.1 Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to inhibit certain enzymes in pests. Studies have indicated that it can effectively control populations of aphids and other agricultural pests.

Case Study:
Field trials conducted on crops such as tomatoes and cucumbers revealed that applications of this compound at concentrations of 100 ppm reduced pest populations by over 70% without harming beneficial insects .

Data Table: Efficacy Against Pests

Pest SpeciesConcentration (ppm)Efficacy (%)
Aphids10075
Spider mites15080
Whiteflies20065

Chemical Synthesis and Industrial Applications

3.1 Synthetic Intermediates

In chemical synthesis, this compound serves as an important intermediate for the production of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the lipophilicity of the resultant compounds, improving their bioavailability.

Data Table: Synthetic Pathways

Reaction TypeStarting MaterialsProduct
Nucleophilic substitution6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine + R-XR-substituted pyridine derivative
CondensationAldehyde + 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridinePyridine-based heterocycles

作用機序

The mechanism by which 6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with various molecular targets. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or interact with cellular receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets .

類似化合物との比較

Key Properties :

  • Melting Point : 233–237 °C (lit.) .
  • Spectral Data :
    • IR (cm⁻¹): 3324 (N–H), 2226 (C≡N), 1675 (C=O) .
    • NMR: Characteristic signals for aromatic protons and substituents (e.g., δ 2.50 ppm for CH₃ in DMSO-d₆) .
  • Hazards : Irritant (Xi classification) with risks of inhalation, skin, and eye irritation (R20/21/22, R36/37/38) .

Applications : Primarily used as a pharmaceutical intermediate, leveraging the trifluoromethyl group’s metabolic stability and electron-withdrawing properties .

Comparison with Structural Analogs

Substituent Variations at Position 4

The trifluoromethyl group at position 4 is a critical functional moiety. Comparisons with analogs bearing different substituents reveal distinct physicochemical and biological properties:

Compound Name (CAS) Substituent (Position 4) Molecular Formula Melting Point (°C) Key Features References
6-Methyl-2-oxo-4-(trifluoromethyl)-... CF₃ C₈H₅F₃N₂O 233–237 High metabolic stability; strong electron withdrawal
4,6-Dimethyl-2-oxo-... (769-28-8) CH₃ C₈H₈N₂O Not reported Reduced steric hindrance; lower electronegativity
4-Phenyl-6-methyl-2-oxo-... (3ac) C₆H₅ C₁₃H₁₁N₂O 128–176 Enhanced π-π interactions; potential for bioactivity
4-Propyl-6-methyl-2-oxo-... (16232-40-9) C₃H₇ C₁₀H₁₂N₂O Not reported Increased hydrophobicity; altered pharmacokinetics

Key Observations :

  • Trifluoromethyl vs. Methyl : The CF₃ group enhances electronegativity and metabolic stability compared to CH₃, making the parent compound more suitable for drug design .
  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 3ac) improve binding to aromatic residues in biological targets but reduce solubility .

Substituent Variations at Position 6

The methyl group at position 6 is conserved in many analogs, but substitutions at other positions modulate reactivity:

Compound Name (CAS) Substituent (Position 6) Molecular Formula Yield (%) Key Features References
6-(4-Methoxyphenyl)-1-methyl-2-oxo-... (3ae) 4-MeO-C₆H₄ C₁₅H₁₃N₂O₂ 87 Electron-donating methoxy group; improved solubility
6-(Difluoromethyl)-2-oxo-... (1662687-60-6) CHF₂ C₇H₅F₂N₂O Not reported Reduced fluorination; moderate metabolic stability

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., 3ae) enhance solubility but may reduce target affinity due to steric effects .
  • Fluorinated Groups : Difluoromethyl (CHF₂) analogs offer a balance between metabolic stability and synthetic complexity .

Parent Compound :

  • Procedure : High-yield synthesis (92%) via condensation reactions, as described in the Russian Journal of General Chemistry .
  • Purification : Typically achieved via recrystallization or column chromatography .

Analogs :

  • Metal-Free Cascade Reactions : Used for phenyl-substituted derivatives (e.g., 3ac–3ai) with yields of 64–87% .
  • Electrochemical Methods : Applied to prepare metal complexes (e.g., Ru(III), Cu(II)) for biological studies .

Key Observations :

  • The parent compound’s synthesis is more efficient (92% yield) compared to analogs requiring multistep reactions (e.g., 3ae at 87%) .

生物活性

6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 654-49-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C8H5F3N2O
  • Molecular Weight : 202.13 g/mol
  • InChI Key : IMPQPQKUDMOZHV-UHFFFAOYSA-N
  • Physical State : Solid

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
  • Anti-inflammatory Properties : It may modulate inflammatory pathways, contributing to its therapeutic potential.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : Potential interactions with cellular receptors could mediate its effects on cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
AntimicrobialActivity against bacterial strains
Anti-inflammatoryModulation of inflammatory markers

Table 2: Chemical and Physical Properties

PropertyValue
Boiling PointNot available
pH7.4
SolubilitySoluble in organic solvents

Case Study 1: Antitumor Activity

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting dose-dependent cytotoxicity.

Case Study 2: Antimicrobial Efficacy

In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating promising antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : Common approaches include cyclization of β-aminoesters with trifluoromethylating agents or functionalization of pre-formed dihydropyridine scaffolds. For example, β-haloesters can react with thiourea under reflux in ethanol, followed by oxidation to introduce the trifluoromethyl group. Temperature control (e.g., 80–110°C) and solvent polarity (e.g., DMF vs. THF) critically affect cyclization efficiency . Purity is enhanced via recrystallization in ethanol or acetonitrile.

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Key techniques include:

  • 1H/13C-NMR : To confirm substitution patterns (e.g., methyl at C6, trifluoromethyl at C4) and dihydropyridine ring conformation.
  • IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~258) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4–25°C) show degradation via hydrolysis of the nitrile group under strongly acidic/basic conditions. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide derivative design?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic regions, highlighting the nitrile and trifluoromethyl groups as reaction hotspots. Docking studies using AutoDock Vina or Schrödinger Suite assess binding affinity to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, a docking score ≤ -7.0 kcal/mol suggests strong inhibition potential .

Q. What strategies resolve contradictions between synthetic yields and theoretical reaction efficiencies?

  • Methodological Answer : Discrepancies often arise from side reactions (e.g., over-oxidation of the dihydropyridine ring). Mitigation strategies:

  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity during trifluoromethylation .

Q. How does substituent variation (e.g., replacing methyl with methoxy) alter biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs via nucleophilic substitution (e.g., replacing C6-methyl with methoxy). Bioassays (MIC, IC₅₀) against Staphylococcus aureus or cancer cell lines (e.g., MCF-7) quantify potency. For instance, methoxy derivatives may enhance membrane permeability but reduce metabolic stability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Scaling introduces racemization risks at the dihydropyridine ring. Solutions include:

  • Chiral Chromatography : Use of amylose-based columns for enantiomer separation.
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed steps ensure >90% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
6-Methyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。